molecular formula C17H14N2O4 B8278031 Methyl 2-[(3-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)carbonyl]benzoate

Methyl 2-[(3-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)carbonyl]benzoate

Cat. No. B8278031
M. Wt: 310.30 g/mol
InChI Key: HEUUCAXAIVKBAD-UHFFFAOYSA-N
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Patent
US07846959B2

Procedure details

A solution of phenylmethyl 2-{[3-nitro-4-({2-oxo-2-[(phenylmethyl)oxy]ethyl}amino)phenyl]carbonyl}benzoate (0.31 g, 0.59 mmol) in a mixture of tetrahydrofurane-ethyl acetate (1:1, 50 mL) was hydrogenated in the presence of 10% Pd/C (0.15 g) in a Parr shaker at 40 psi, until the consumption of hydrogen ceased. The catalyst was filtered off and the solvent was evaporated. The resulting crude product was converted into its methyl ester in a mixture of benzene-methanol (9:1, 5.0 mL) by the addition of 2.0 M trimethylsilyldiazomethane solution in hexane (0.3 mL, 0.60 mmol). The reaction was quenched by the addition of a few dropps of acetic acid and the solvent was evaporated. The resulting crude product was purified by silica gel flash chromatography (hexane:ethyl acetate 4:1 to 1:1 eluent) to give methyl 2-[(3-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)carbonyl]benzoate (0.12 g, 67% yield). 1H NMR (400 MHz, DMSO-d6): 8.06 (s, 1H), 7.83 (dd, 1H), 7.64 (d, 1H), 7.52 (t, 1H), 7.38 (d, 1H), 7.09 (7.03 (d, 1H), 4.41 (s, 2H), 3.77 (s, 3H); MS (EI) for C17H14N2O4: 311 (MH+).
Name
phenylmethyl 2-{[3-nitro-4-({2-oxo-2-[(phenylmethyl)oxy]ethyl}amino)phenyl]carbonyl}benzoate
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
tetrahydrofurane ethyl acetate
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:22]([C:24]2[CH:39]=[CH:38][CH:37]=[CH:36][C:25]=2[C:26]([O:28][CH2:29]C2C=CC=CC=2)=[O:27])=[O:23])[CH:7]=[CH:8][C:9]=1[NH:10][CH2:11][C:12](=[O:21])OCC1C=CC=CC=1)([O-])=O.C[Si](C=[N+]=[N-])(C)C.CCCCCC>O1CCCC1.C(OCC)(=O)C.C1(CO)C=CC=CC=1>[O:21]=[C:12]1[NH:1][C:4]2[C:9](=[CH:8][CH:7]=[C:6]([C:22]([C:24]3[CH:39]=[CH:38][CH:37]=[CH:36][C:25]=3[C:26]([O:28][CH3:29])=[O:27])=[O:23])[CH:5]=2)[NH:10][CH2:11]1 |f:3.4|

Inputs

Step One
Name
phenylmethyl 2-{[3-nitro-4-({2-oxo-2-[(phenylmethyl)oxy]ethyl}amino)phenyl]carbonyl}benzoate
Quantity
0.31 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1NCC(OCC1=CC=CC=C1)=O)C(=O)C1=C(C(=O)OCC2=CC=CC=C2)C=CC=C1
Name
tetrahydrofurane ethyl acetate
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1.C(C)(=O)OCC
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
0.3 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated in the presence of 10% Pd/C (0.15 g) in a Parr shaker at 40 psi, until the consumption of hydrogen
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of a few dropps of acetic acid
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel flash chromatography (hexane:ethyl acetate 4:1 to 1:1 eluent)

Outcomes

Product
Name
Type
product
Smiles
O=C1CNC2=CC=C(C=C2N1)C(=O)C1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.